2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide is an organic compound characterized by the presence of a bromo-substituted phenyl ring and an ethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide typically involves the following steps:
Bromination: The starting material, 4-methoxyacetophenone, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-4-methoxyacetophenone.
Amidation: The brominated product is then reacted with ethylamine under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a building block for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be explored for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide involves its interaction with specific molecular targets. The exact pathways depend on the context of its use, such as its role in medicinal chemistry where it may interact with biological receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)ethylamine
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
- 2-{[(3-Bromo-4-methoxyphenyl)sulfonyl]amino}-N,N-dimethylethanaminium
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide is unique due to its specific structural features, such as the combination of a bromo-substituted phenyl ring and an ethylacetamide group
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)7-8-4-5-10(15-2)9(12)6-8/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYOXIRNGLQBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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